![molecular formula C22H25N3O5S B2580984 N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide CAS No. 1042974-62-8](/img/structure/B2580984.png)

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

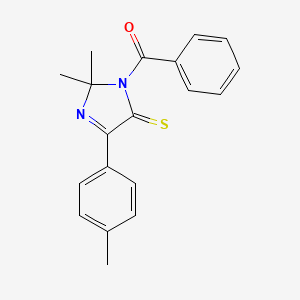

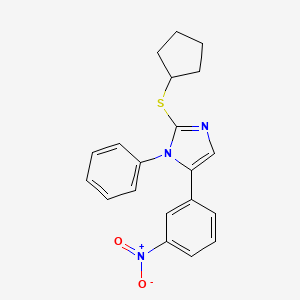

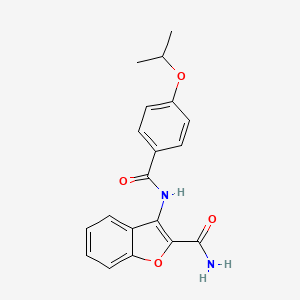

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI) , which is a class of drugs used to treat Alzheimer’s disease (AD). AChEIs can temporarily relieve symptoms and reduce memory impairment by increasing the level of acetylcholine in the brain . The compound’s derivatives have shown moderate inhibitory activities in vitro, suggesting its potential as a lead compound for AD drug development .

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies are crucial due to the increasing microbial antibiotic resistance. Some derivatives have displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole .

Anticancer Potential

The compound’s derivatives have also been assessed for their anticancer activities. In vitro studies, such as the MTT assay, have been conducted to determine their efficacy against cancer cells. Molecular docking studies suggest that certain derivatives may have good anticancer activity, providing a basis for rational drug design .

Acetylcholinesterase Inhibition Kinetics

The kinetics of acetylcholinesterase inhibition by this compound’s derivatives have been analyzed, revealing that some derivatives act as mixed-type inhibitors. This means they exhibit both competitive and non-competitive inhibition, which could be advantageous in designing more effective AChEIs .

Selectivity for Enzyme Inhibition

Research has indicated that certain derivatives of this compound are selective AChE inhibitors, showing potent inhibitory activity against AChE but poor activity against butyrylcholinesterase (BuChE). This selectivity is beneficial as it can lead to fewer side effects and more targeted treatments for AD .

Molecular Docking Studies

Molecular docking studies have been performed to understand how this compound’s derivatives interact with enzymes at the molecular level. These studies help in predicting the binding affinity and orientation of the compounds within the enzyme’s active site, which is essential for drug design and development .

Propiedades

IUPAC Name |

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-16-7-6-8-18(15-16)20(27)23-21(31(29,30)19-9-4-3-5-10-19)22(28)25-13-11-24(12-14-25)17(2)26/h3-10,15,21H,11-14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVXFMBIJCBVIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2580901.png)

![2-Chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B2580903.png)

![N-(4-chlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2580906.png)

![N-Ethyl-2-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2580908.png)

![5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2580909.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2580911.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2580919.png)

![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide](/img/structure/B2580924.png)